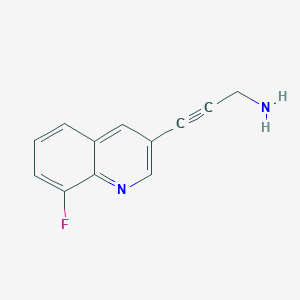

3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine

Description

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry and Chemical Biology

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. frontiersin.orgresearchgate.net Its structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents across diverse disease categories. benthamdirect.combiointerfaceresearch.com The historical success of quinoline-based drugs, such as the antimalarials quinine (B1679958) and chloroquine, established the scaffold's therapeutic relevance. thieme-connect.comrsc.org

In contemporary drug discovery, the quinoline nucleus is a core component of numerous FDA-approved drugs. thieme-connect.comthieme-connect.com These agents are employed in the treatment of cancer, microbial infections, and inflammatory conditions. nih.govnih.gov For example, several kinase inhibitors used in oncology, such as bosutinib, cabozantinib, and lenvatinib, feature a quinoline core, highlighting its utility in targeting crucial cell signaling pathways. nih.gov The antitubercular drug bedaquiline (B32110) also contains a quinoline moiety. rsc.org The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's interaction with biological targets and optimize its pharmacological profile. frontiersin.org

Table 1: Examples of FDA-Approved Quinoline-Based Drugs

| Drug Name | Therapeutic Area | Year of Approval (US) |

|---|---|---|

| Bedaquiline | Tuberculosis | 2012 |

| Bosutinib | Cancer (Leukemia) | 2012 |

| Cabozantinib | Cancer (Thyroid, Kidney, Liver) | 2012 |

| Lenvatinib | Cancer (Thyroid, Kidney, Liver) | 2015 |

| Neratinib | Cancer (Breast) | 2017 |

| Tafenoquine | Malaria | 2018 |

| Capmatinib | Cancer (Lung) | 2020 |

Role of Fluorine Substitution in Modulating Molecular Interactions and Reactivity

The strategic incorporation of fluorine into drug candidates is a widely employed tactic in modern medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.comresearchgate.net Despite its minimal steric footprint, comparable to that of a hydrogen atom, fluorine's extreme electronegativity profoundly influences a molecule's electronic properties. acs.orgbenthamscience.com This modification can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage. Medicinal chemists often replace a metabolically vulnerable C-H bond with a C-F bond to block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.govacs.org

Binding Affinity: Fluorine can enhance a drug's binding affinity to its target protein through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. tandfonline.combenthamscience.com The electron-withdrawing nature of fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, which can be critical for optimizing interactions within a receptor's binding pocket. acs.org

Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. mdpi.comresearchgate.net This modulation of lipophilicity is a critical parameter for ensuring a drug can reach its site of action. nih.gov

Approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its broad utility in drug design. researchgate.net

Importance of Propargylamine (B41283) Functionality in Molecular Design and Bioconjugation

The propargylamine moiety is a versatile functional group with significant applications in both medicinal chemistry and chemical biology. researchgate.netnih.gov Its importance stems from two primary characteristics: its role as a pharmacophore and its utility as a chemical handle for bioconjugation.

As a pharmacophore, the propargylamine group is a well-known feature of certain enzyme inhibitors. wisdomlib.org Notably, drugs like selegiline (B1681611) and rasagiline, which are used to treat Parkinson's disease, contain a propargylamine moiety responsible for the irreversible inhibition of monoamine oxidase B (MAO-B). researchgate.netnih.gov The terminal alkyne group is crucial for the mechanism-based inactivation of the flavin cofactor within the enzyme. nih.gov

Beyond its inherent biological activity, the terminal alkyne of the propargylamine group serves as a powerful tool for molecular assembly and bioconjugation via "click chemistry." ontosight.ai Specifically, it readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole linkage. iris-biotech.de This reaction is highly efficient, specific, and bioorthogonal (meaning it does not interfere with native biological processes), making it ideal for linking molecules together in complex biological systems. acs.orgnih.gov This allows researchers to attach propargylamine-containing molecules to probes, polymers, or other biomolecules to study their distribution, targets, or to create novel conjugates. nih.gov

Rationale for the Comprehensive Academic Investigation of 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine

The academic investigation of this compound is predicated on a rational drug design strategy that combines the advantageous properties of its three core components. The molecule represents a novel chemical entity designed to leverage the proven biological relevance of the quinoline scaffold, enhance its drug-like properties with a fluorine atom, and incorporate the dual-purpose propargylamine functionality.

The rationale can be summarized as follows:

Core Scaffold: The quinoline ring provides a validated foundation with a history of diverse pharmacological activities, offering a high probability of interacting with biological targets.

Property Modulation: The 8-fluoro substituent is strategically placed to modulate the electronic properties of the quinoline ring system. This can enhance metabolic stability by blocking potential sites of oxidation and improve binding interactions with target enzymes or receptors through favorable electrostatic contacts.

Functional Handle and Pharmacophore: The propargylamine group at the 3-position introduces significant versatility. It can act as a pharmacophore for enzymes susceptible to inhibition by alkynes, such as monoamine oxidases. researchgate.net Alternatively, it serves as a reactive handle for CuAAC click chemistry, enabling the molecule to be used as a building block for creating more complex chemical probes, targeted drug conjugates, or materials. nih.gov

By integrating these three motifs, the compound serves as a versatile platform for exploring new therapeutic applications, from enzyme inhibition to the development of sophisticated bioconjugates for diagnostics or targeted therapy.

Overview of Current Research Landscape Pertaining to the Compound and Related Structural Classes

A direct and extensive body of published research focusing specifically on this compound is not prominent in the current scientific literature. However, the research landscape for its constituent structural classes is vast and provides a strong contextual basis for its investigation.

Fluoroquinolones: This class of antibiotics, which features a fluorinated quinolone core, is one of the most successful classes of antibacterial agents, demonstrating the potent bioactivity of this combination.

Quinoline-based Kinase Inhibitors: As previously mentioned, numerous anticancer drugs are based on the quinoline scaffold, many of which include fluorine atoms to enhance their pharmacokinetic profile and potency. nih.gov

Propargylamine-based Inhibitors: There is extensive research on propargylamine-containing molecules as inhibitors of monoamine oxidases for the treatment of neurodegenerative diseases. wisdomlib.orgresearchgate.net

Synthesis of Quinolines: Propargylamines themselves are recognized as valuable precursors and intermediates in the synthesis of functionalized quinoline derivatives, indicating a synthetic synergy between these two moieties. researchgate.netmdpi.com

The investigation of this compound therefore lies at the logical intersection of these well-explored areas. It represents a next-generation molecule designed for applications in oncology, neurodegenerative disease, or as a versatile chemical biology tool, building upon the established principles of its parent structural classes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1315368-75-2 |

|---|---|

Molecular Formula |

C12H9FN2 |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

3-(8-fluoroquinolin-3-yl)prop-2-yn-1-amine |

InChI |

InChI=1S/C12H9FN2/c13-11-5-1-4-10-7-9(3-2-6-14)8-15-12(10)11/h1,4-5,7-8H,6,14H2 |

InChI Key |

AWNPLOVOJXIBDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C#CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to identify plausible starting materials. The most apparent disconnections are at the bonds connecting the propargylamine (B41283) side chain to the quinoline (B57606) core.

One primary disconnection is at the C3-C bond between the quinoline ring and the alkyne group. This approach suggests a cross-coupling reaction, such as the Sonogashira coupling, as a key synthetic step. This would involve a 3-halo-8-fluoroquinoline and a suitable three-carbon propargylamine synthon, or propargylamine itself.

A second disconnection strategy involves breaking the C-C and C-N bonds of the propargylamine moiety simultaneously. This points towards a multicomponent reaction, such as the A³-coupling (Aldehyde-Alkyne-Amine) or a related Mannich-type reaction. phytojournal.comresearchgate.net This convergent approach would construct the entire side chain in a single step from an 8-fluoroquinoline-3-carboxaldehyde, an amine source (like ammonia), and an acetylene (B1199291) equivalent.

A third potential disconnection is at the C-N bond of the amine. This would involve the initial formation of 3-(8-fluoroquinolin-3-yl)prop-2-yn-1-ol or a corresponding halide, followed by a nucleophilic substitution with an amine or its equivalent.

These disconnections form the basis for the diverse synthetic pathways discussed in the following sections.

Diverse Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving the formation of the carbon-carbon bond between the quinoline and the alkyne, and the incorporation of the amine functionality.

Transition Metal-Catalyzed Coupling Reactions for Alkyne Formation (e.g., Sonogashira coupling precursors)

The Sonogashira coupling is a powerful and widely used method for the formation of a C(sp²)-C(sp) bond, making it an ideal candidate for coupling the propargyl moiety to the quinoline ring. organic-chemistry.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

For the synthesis of the target molecule, this pathway would utilize 3-halo-8-fluoroquinoline (where the halogen is typically bromine or iodine) and propargylamine. To avoid side reactions with the free amine of propargylamine, it may be necessary to use a protected version, such as N-Boc-propargylamine, followed by a deprotection step.

The general reaction scheme is as follows:

Step 1 (Sonogashira Coupling): A 3-halo-8-fluoroquinoline is reacted with a terminal alkyne (e.g., propargylamine or a protected derivative).

Step 2 (Deprotection, if necessary): Removal of the protecting group from the amine to yield the final product.

| Parameter | Condition | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | soton.ac.uk |

| Copper(I) Co-catalyst | CuI, CuBr | soton.ac.uknih.gov |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | soton.ac.uk |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | soton.ac.uknih.gov |

| Temperature | Room Temperature to Reflux | soton.ac.ukresearchgate.net |

This method offers a reliable and high-yielding route to the carbon skeleton of the target compound.

Amine-Incorporating Reactions (e.g., A³-coupling, Mannich reaction derivatives)

Multicomponent reactions (MCRs) offer an atom-economical and efficient approach to complex molecules from simple precursors in a single step. researchgate.net The A³-coupling reaction, a three-component coupling of an aldehyde, an alkyne, and an amine, is particularly well-suited for the synthesis of propargylamines. nih.govbohrium.com

In this context, 8-fluoroquinoline-3-carboxaldehyde would serve as the aldehyde component, reacting with an amine (such as ammonia (B1221849) or a surrogate like hexamethyldisilazane) and a source of acetylene (such as acetylene gas or a protected equivalent). The reaction is typically catalyzed by a transition metal, with copper, silver, and gold salts being common choices. researchgate.net

The proposed mechanism involves the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of a metal acetylide, generated in situ from the alkyne and the metal catalyst. nih.gov This pathway constructs the C-C and C-N bonds of the propargylamine side chain in a single pot. researchgate.net

| Catalyst Type | Examples | Key Features | Reference |

| Copper-based | CuI, CuBr, CuCl | Most common, cost-effective | phytojournal.comorganic-chemistry.org |

| Silver-based | Ag-salts | Can offer different reactivity/selectivity | researchgate.net |

| Gold-based | AuCl₃ | Highly efficient for certain substrates | bohrium.com |

| Metal-Free | Certain conditions | Greener alternative, may require specific substrates | phytojournal.com |

This convergent strategy is highly efficient, minimizing waste and purification steps compared to linear synthetic sequences.

Nucleophilic Aromatic Substitution on 8-Fluoroquinoline (B1294397) Derivatives

A more direct application of substitution chemistry involves reacting a quinoline electrophile with a suitable nucleophile. For instance, a 4-chloroquinoline (B167314) derivative can react with an amine-containing side chain in an SNAr-type process to form a C-N bond. youtube.com Applying this logic to the target molecule, a precursor like 3-chloro-8-fluoroquinoline (B12967787) could potentially be coupled with a metallated propargylamine derivative, although transition metal-catalyzed cross-couplings are generally more efficient for this type of C-C bond formation.

It is noteworthy that in SNAr reactions, fluoride (B91410) can act as an excellent leaving group, a counterintuitive fact attributed to the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com This property could be exploited if a synthetic precursor were designed with fluorine at a position activated for substitution. However, for the synthesis of the title compound, this approach is less direct than cross-coupling or multicomponent strategies.

Convergent and Divergent Synthetic Approaches to Quinoline and Propargylamine Moieties

The synthesis of this compound can be approached from both convergent and divergent perspectives, allowing for flexibility in synthetic design and the potential for library synthesis. researchgate.netnih.gov

Convergent Synthesis: This approach involves the independent synthesis of two or more complex fragments that are then joined together in the final stages. The Sonogashira coupling of a pre-formed 3-halo-8-fluoroquinoline with propargylamine is a classic example of a convergent synthesis. organic-chemistry.org Similarly, the A³-coupling reaction, which brings together three simple components (aldehyde, alkyne, amine) in one pot, is a highly convergent method. bohrium.commdpi.com

Divergent Synthesis: This strategy involves synthesizing a common intermediate which can then be elaborated into a variety of different final products. For example, one could synthesize 3-ethynyl-8-fluoroquinoline as a key intermediate. This compound could then be reacted with a variety of reagents to modify the alkyne terminus. Reaction with formaldehyde (B43269) and a diverse set of primary or secondary amines in a Mannich reaction would yield a library of different propargylamines, including the title compound. sciforum.net Another divergent approach could involve building the quinoline ring from functionalized anilines, allowing for variation in the substitution pattern. organic-chemistry.org

Optimization of Reaction Conditions and Selectivity

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the selectivity of the desired transformation. For the synthesis of this compound, several parameters for the key reactions can be fine-tuned. researchgate.netjocpr.com

For Sonogashira Coupling:

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂) and ligand (e.g., phosphine (B1218219) ligands like Xantphos) can significantly impact reaction efficiency and turnover number. nih.gov

Base and Solvent: The amine base not only neutralizes the HX byproduct but can also influence the reaction rate. The polarity of the solvent (e.g., THF vs. DMF) must be chosen to ensure solubility of all reactants and catalysts.

Temperature: While many Sonogashira couplings proceed at room temperature, gentle heating may be required for less reactive aryl halides.

For A³-Coupling:

Catalyst Choice: The catalytic activity can vary significantly between different metals (e.g., Cu, Ag, Au). The optimal catalyst may depend on the specific substrates. researchgate.netbohrium.com

Solvent vs. Solvent-Free: Many A³-couplings can be performed under solvent-free conditions, which offers a greener and often faster alternative to solution-phase reactions. rsc.org

Amine and Alkyne Source: The nature of the amine (e.g., ammonia vs. a protected equivalent) and the alkyne (e.g., acetylene gas vs. a solid surrogate) can affect the reaction outcome and require specific handling procedures.

The table below summarizes key optimization parameters for these synthetic methods.

| Reaction | Parameter to Optimize | Typical Variations | Goal | Reference |

| Sonogashira Coupling | Palladium Ligand | PPh₃, Xantphos, NHC-based ligands | Increase yield, lower catalyst loading | nih.gov |

| Copper Co-catalyst | CuI, CuBr | Avoid alkyne homocoupling | organic-chemistry.org | |

| Temperature | 25°C - 100°C | Drive reaction to completion, minimize decomposition | soton.ac.uk | |

| A³-Coupling | Metal Catalyst | Cu(I), Au(III), Ag(I) | Improve reaction rate and yield | researchgate.netbohrium.com |

| Reaction Medium | Toluene, Dioxane, Water, Solvent-free | Enhance efficiency, improve greenness | rsc.org | |

| Stoichiometry | Use of excess alkyne or amine | Ensure complete consumption of limiting reagent | nih.gov |

By systematically adjusting these conditions, a high-yielding and selective synthesis of this compound can be developed.

Catalyst Systems and Ligand Design for Enhanced Efficiency

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst and ligands. numberanalytics.com Typically, a dual-catalyst system is employed, consisting of a palladium(0) complex and a copper(I) salt co-catalyst. wikipedia.org

Palladium Catalysts: The active palladium catalyst is a Pd(0) species. While zerovalent palladium complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) can be used directly, it is more common to use a stable Pd(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]), which is reduced in situ to the active Pd(0) species. wikipedia.orglibretexts.org The design of ligands for the palladium center is crucial for stabilizing the catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand, but bidentate phosphine ligands like dppe, dppp, and dppf have also been employed to enhance catalyst stability and activity. libretexts.org

N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as highly effective catalysts, often providing better stability and activity, allowing for lower catalyst loadings and the coupling of less reactive aryl chlorides. libretexts.org

Nitrogen-Based Ligands: Dipyridylpalladium and bis-oxazoline palladium complexes have been used, particularly in copper-free Sonogashira reactions, which can be advantageous when the presence of copper is problematic. libretexts.org

Copper Co-catalyst: The role of the copper(I) salt, typically copper(I) iodide (CuI), is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards the palladium complex, thereby increasing the rate of the reaction and allowing for milder reaction conditions. wikipedia.org

| Catalyst/Ligand Type | Common Examples | Key Advantages | Citation |

|---|---|---|---|

| Palladium-Phosphine | [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂] | Widely used, commercially available, effective for aryl iodides and bromides. | libretexts.org |

| Palladium-NHC | IMes-Pd, SIMes-Pd complexes | High stability, high catalytic activity, effective for less reactive aryl chlorides. | libretexts.org |

| Palladium-Nitrogen | Bis-oxazoline-Pd, Dipyridyl-Pd | Effective in copper-free systems, useful for sensitive substrates. | libretexts.org |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Increases reaction rate, allows for mild reaction conditions (room temperature). | wikipedia.org |

Solvent Effects and Temperature Regimes in High-Yield Syntheses

The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield, reaction rate, and selectivity of the synthesis. numberanalytics.com

Solvent Effects: The solvent plays multiple roles, including dissolving reactants and catalysts, and influencing the stability of intermediates. lucp.net

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. Their high dielectric constants can stabilize charged intermediates, potentially accelerating the reaction. numberanalytics.comlucp.net However, coordinating solvents like DMF can sometimes compete with other ligands for binding to the palladium center, which may slow the reaction. lucp.net

Non-polar Solvents: Toluene and tetrahydrofuran (THF) are also frequently employed. numberanalytics.com Toluene can be beneficial as it may not coordinate as strongly to the catalyst, leading to faster kinetics in some cases. lucp.net

Amine Solvents: Often, an amine base such as triethylamine or diethylamine (B46881) is used in excess and can serve as both the base and the solvent. This ensures the neutralization of the hydrogen halide byproduct. wikipedia.org In a study modifying the Sonogashira conditions to reduce homocoupling, acetonitrile (B52724) was found to be the optimal solvent for a reaction involving a pyridine (B92270) derivative. washington.edu

Temperature Regimes: Temperature control is essential for balancing reaction speed with catalyst stability and selectivity. numberanalytics.com

Mild Conditions: The use of a copper co-catalyst allows many Sonogashira reactions to proceed efficiently at room temperature. wikipedia.org

Elevated Temperatures: For less reactive substrates, such as aryl chlorides, or in copper-free systems, elevated temperatures (e.g., 50-150 °C) may be necessary to achieve a reasonable reaction rate. researchgate.net However, higher temperatures can also lead to catalyst decomposition and the formation of side products, such as the homocoupling of the terminal alkyne (Glaser coupling). numberanalytics.com Therefore, optimizing the temperature is a crucial step in developing a high-yield synthesis. numberanalytics.comresearchgate.net

| Parameter | Choice | Effect on Reaction | Citation |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF) | Stabilizes ionic intermediates, can enhance regioselectivity. May slow reaction by coordinating to catalyst. | lucp.net |

| Non-polar (e.g., Toluene) / Amine | Can promote faster kinetics. Amine solvents also act as the required base. | wikipedia.orglucp.net | |

| Temperature | Room Temperature | Sufficient for many Cu-cocatalyzed reactions, minimizes side products. | wikipedia.org |

| Elevated (50-150 °C) | Required for less reactive substrates; increases reaction rate but can also increase catalyst deactivation and side reactions. | numberanalytics.comresearchgate.net |

Control of Regio-, Chemo-, and Stereoselectivity in Complex Transformations

Achieving selectivity is paramount when synthesizing complex molecules like this compound.

Regioselectivity: This refers to the control of reaction at a specific position on the quinoline ring. The quinoline scaffold presents multiple C-H bonds that could potentially react. mdpi.comnih.gov To achieve selective functionalization at the C3 position, a common strategy is to start with a quinoline ring that is pre-functionalized with a halide (e.g., 3-iodo- or 3-bromo-8-fluoroquinoline). The Sonogashira reaction then proceeds with high regioselectivity at the carbon-halide bond. unisa.ac.za Modern methods involving direct C-H activation are also being developed to provide access to functionalized quinolines, although controlling regioselectivity can be challenging and often requires specific directing groups. rsc.orgresearchgate.net

Chemoselectivity: This is the ability to react with one functional group in the presence of others. In a molecule with multiple reactive sites, such as a di-halogenated quinoline, chemoselectivity can be achieved by exploiting the different reactivities of the carbon-halide bonds (C-I > C-Br > C-Cl). For instance, a Sonogashira coupling can be performed selectively at a C-I bond while leaving a C-Cl bond on the same quinoline ring untouched for subsequent transformations. unisa.ac.za This allows for a stepwise and controlled introduction of different functional groups.

Stereoselectivity: While the synthesis of the target compound itself does not create a new stereocenter, the propargylamine moiety is a key structural motif for which stereoselective syntheses are well-established. acs.org Chiral propargylamines can be prepared with high enantioselectivity through methods like the asymmetric A³ (aldehyde-alkyne-amine) coupling reaction. organic-chemistry.orgnih.gov These reactions employ a metal catalyst (often copper or zinc) combined with a chiral ligand, which creates a chiral environment that directs the formation of one enantiomer over the other. organic-chemistry.orgacs.org This control would be critical if chiral derivatives of the title compound were desired.

Post-Synthetic Modifications and Derivatization Strategies

The structure of this compound contains three key functional handles—the terminal alkyne, the primary amine, and the quinoline ring—each offering distinct opportunities for further chemical modification.

Reactivity of the Terminal Alkyne for Bio-orthogonal Chemistry (e.g., Click Chemistry)

The terminal alkyne is an exceptionally useful functional group for bio-orthogonal chemistry. nih.gov It is a key participant in the Nobel prize-winning Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has become the gold standard of "click chemistry". nd.edupcbiochemres.com

This reaction joins the terminal alkyne with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The key features of this reaction are:

High Efficiency and Yield: The reaction proceeds rapidly to completion, often with very high yields. nih.gov

Specificity: The azide (B81097) and alkyne groups are largely unreactive with most biological functional groups, ensuring that the reaction occurs only between the desired partners. nih.gov

Mild Conditions: The reaction can be performed under biocompatible conditions, including in aqueous media and at ambient temperature. wikipedia.org

These properties make the terminal alkyne of this compound an ideal handle for conjugation to biomolecules (like proteins or peptides), attachment to surfaces, or linking to reporter molecules (like fluorescent dyes) for imaging applications. bachem.com

Chemical Transformations of the Primary Amine Group

The primary amine group (-NH₂) is a versatile nucleophile that can undergo a wide range of chemical transformations, allowing for extensive derivatization.

Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives.

Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides a controlled route to secondary and tertiary amines.

Derivatization for Analysis: The amine can be reacted with specific reagents to impart desirable properties for analytical purposes. For example, derivatization with Dansyl chloride (Dansyl-Cl) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) yields highly fluorescent products that are easily detectable by HPLC. nih.gov Other reagents like o-phthalaldehyde (B127526) (OPA) and phenyl isothiocyanate (PIT) are also commonly used for the analysis of primary amines. rsc.orgacs.org

| Derivatizing Reagent | Resulting Functional Group/Derivative | Primary Use/Advantage | Citation |

|---|---|---|---|

| Acyl Halides (e.g., Acetyl Chloride) | Amide | Increases stability, modifies electronic properties. | |

| Dansyl chloride (Dansyl-Cl) | Sulfonamide | Creates highly fluorescent derivatives for sensitive detection. | nih.gov |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Carbamate | Used for protection in peptide synthesis and for fluorescent labeling. | nih.gov |

| o-phthalaldehyde (OPA) | Isoindole | Versatile fluorogenic reagent for HPLC analysis. | acs.org |

| Phenyl isothiocyanate (PIT) | Phenylthiourea | Creates UV-active derivatives for HPLC detection. | rsc.org |

Functionalization of the Quinoline Ring System for Analog Generation

The quinoline scaffold is a privileged structure in medicinal chemistry, and the generation of analogs by modifying the ring system is a key strategy in drug discovery. rsc.orgnih.gov Since the initial synthesis of nalidixic acid, thousands of quinolone analogs have been developed, often classified into "generations" based on structural modifications and improved activity spectra. researchgate.netmdpi.com

For this compound, the quinoline ring can be further functionalized to create a library of analogs. While classical electrophilic substitution reactions are possible, modern transition-metal-catalyzed C-H activation has become a powerful tool for the direct and regioselective introduction of new functional groups onto the quinoline core without requiring pre-functionalization. mdpi.comnih.govrsc.org By carefully selecting catalysts and reaction conditions, it is possible to introduce alkyl, aryl, or other groups at various positions on the ring, allowing for a systematic exploration of the structure-activity relationship (SAR) of this class of compounds. rsc.orgrsc.org

Advanced Structural Elucidation and Conformational Dynamics

Spectroscopic Probes for Molecular Conformation and Environment

No published high-resolution NMR data (¹H, ¹³C, ¹⁹F, ¹⁵N) for 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine could be located. Such data would be essential for determining the compound's covalent structure, assessing its purity, and providing initial insights into its conformational preferences in solution. Advanced NMR techniques like NOESY or ROESY would be required to probe through-space interactions and establish the molecule's preferred three-dimensional shape.

Specific infrared (IR) and Raman spectroscopic data for this compound are not available in the literature. These techniques would be crucial for identifying the vibrational modes of its characteristic functional groups, such as the C≡C triple bond of the alkyne, the N-H stretches of the amine, and the C-F bond of the fluoroquinoline moiety. Variations in these vibrational frequencies could provide information about intermolecular interactions, such as hydrogen bonding, in the solid state or in different solvents.

The parent compound, this compound, is achiral. Therefore, chiroptical techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable. Should chiral derivatives be synthesized, these methods would be indispensable for determining their absolute stereochemistry and studying stereochemical properties.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Packing

A search for single-crystal X-ray diffraction data for this compound in crystallographic databases yielded no results. This analysis is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It would provide precise bond lengths, bond angles, and torsion angles, as well as reveal how the molecules pack together in a crystal lattice, including any intermolecular interactions that stabilize the structure.

Solution-State Conformational Analysis

There is no information available regarding the use of dynamic NMR (DNMR) techniques to study the conformational dynamics of this compound. DNMR experiments, such as variable-temperature NMR, would be necessary to investigate dynamic processes like the rotation around single bonds (e.g., the bond connecting the propargylamine (B41283) group to the quinoline (B57606) ring) and to quantify the energy barriers associated with these rotations.

Molecular Mechanics and Conformational Searching for Low-Energy Conformations

To determine the most stable three-dimensional structures of this compound, molecular mechanics calculations and systematic conformational searches would be employed. These computational methods allow for the exploration of the potential energy surface of the molecule to identify low-energy conformations. The flexibility of the propargylamine side chain, specifically the rotation around the C-C and C-N single bonds, is the primary determinant of the molecule's conformational landscape.

A systematic search would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by a delicate balance of steric hindrance, intramolecular interactions, and electronic effects. The planarity of the quinoline ring system is a key structural feature, while the propargylamine chain introduces a degree of freedom.

Interactive Data Table: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A | ~180 (anti-periplanar) | 0.00 | Minimal steric hindrance |

| B | ~60 (gauche) | 0.5 - 1.5 | Potential for weak hydrogen bonding |

| C | ~-60 (gauche) | 0.5 - 1.5 | Potential for weak hydrogen bonding |

Note: The data in this table is hypothetical and would require confirmation through computational chemistry studies.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The presence of a primary amine (-NH2) group and a fluorine atom allows for a variety of non-covalent interactions that can significantly influence the compound's structure and properties.

Intramolecular Interactions: Within a single molecule, hydrogen bonding could occur between the amine hydrogen atoms and the nitrogen of the quinoline ring or the fluorine atom. The geometry of the low-energy conformers would determine the feasibility and strength of these interactions. Halogen bonding, a non-covalent interaction involving the electrophilic region of the fluorine atom, might also play a role in stabilizing certain conformations.

Intermolecular Interactions: In the solid state or in solution, intermolecular hydrogen bonds between the amine group of one molecule and the nitrogen or fluorine atom of a neighboring molecule would be expected to be a dominant cohesive force. These interactions are crucial in determining the crystal packing and the bulk properties of the compound. The π-system of the quinoline ring can also participate in π-π stacking interactions, further stabilizing the condensed phases.

Electronic Structure and Aromaticity Considerations of the Quinoline Moiety

The quinoline ring system is a defining feature of this molecule, and its electronic structure is fundamental to its chemical behavior.

The quinoline moiety is a heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.org This fusion creates a conjugated π-system containing 10 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). nih.govresearchgate.net This delocalization of electrons confers significant thermodynamic stability to the quinoline ring. rsc.org

The aromaticity of the quinoline system is not uniform across both rings. The benzene-type ring generally exhibits a higher degree of aromaticity compared to the pyridine-type ring. nih.gov The presence of the electronegative nitrogen atom in the pyridine ring leads to a perturbation of the electron density and a slight reduction in local aromaticity. nih.govresearchgate.net

The fluorine atom at the 8-position further influences the electronic structure of the quinoline ring through both inductive and mesomeric effects. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I), which can decrease the electron density in the ring. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (+M effect). The interplay of these effects modulates the reactivity of the quinoline system.

Molecular Mechanisms of Biological Interaction and Target Engagement

Elucidation of Molecular Binding Modes and Interaction Dynamics

Given that no molecular targets have been identified for 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine, there is no information available regarding its molecular binding modes or interaction dynamics.

In the absence of any identified enzyme targets, no enzyme kinetic analyses have been performed for this compound. Consequently, its mechanism of inhibition remains unknown.

Enzyme kinetic analysis is crucial for characterizing the interaction between an enzyme and an inhibitor. Such studies can determine the potency of the inhibitor (e.g., by measuring its IC₅₀ or Kᵢ value) and elucidate its mechanism of inhibition.

Reversible Inhibition : The inhibitor binds non-covalently to the enzyme, and its effects can be reversed.

Irreversible Inhibition : The inhibitor typically forms a covalent bond with the enzyme, leading to permanent inactivation.

Allosteric Inhibition : The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.

Characterization of Receptor Occupancy and Ligand-Receptor Dynamics

There is no published data characterizing the specific receptor occupancy or ligand-receptor dynamics of this compound.

For related propargylamine-based inhibitors targeting MAO, receptor occupancy is typically characterized by the formation of an irreversible covalent bond. This process begins with the inhibitor binding to the enzyme's active site. The enzyme then oxidizes the amine, initiating a chemical rearrangement of the propargyl group. This activated intermediate subsequently forms a covalent adduct with the N5 atom of the FAD cofactor, leading to time-dependent, irreversible inhibition of the enzyme. The dynamics of this interaction involve initial non-covalent binding governed by shape and electrostatic complementarity, followed by the catalytic steps leading to covalent modification.

Biophysical Techniques for Binding Affinity and Selectivity (e.g., ITC, SPR)

No specific binding affinity or selectivity data from biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are available for this compound.

In a typical study of a novel inhibitor, these techniques would be used as follows:

Isothermal Titration Calorimetry (ITC): This method would measure the heat released or absorbed as the compound binds to its target protein (e.g., MAO-A or MAO-B). The resulting data would provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR would be used to measure the binding kinetics in real-time. The target protein would be immobilized on a sensor chip, and the compound would be flowed over the surface. This would yield data on the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Without experimental studies, a data table for these parameters cannot be generated.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

SAR and SMR studies for this specific compound have not been published. The following analysis is based on established principles from related classes of compounds.

Impact of 8-Fluoro Substitution on Target Affinity, Selectivity, and Mechanism

The fluorine atom at the 8-position of the quinoline (B57606) ring is expected to significantly influence the compound's biological properties through several mechanisms:

Electronic Effects: Fluorine is a highly electronegative, electron-withdrawing atom. This can alter the electron distribution of the quinoline ring system, potentially affecting its ability to form key interactions (e.g., π-π stacking) within the target's active site.

Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, including the blood-brain barrier, and may improve binding affinity through favorable hydrophobic interactions in the enzyme's active site.

Metabolic Stability: The carbon-fluorine bond is very strong. Substitution at the 8-position could block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's biological half-life.

In the context of MAO inhibitors, SAR studies on other halogenated quinolines have shown that the position and nature of the halogen can modulate both potency and selectivity between the MAO-A and MAO-B isoforms.

Role of the Propargylamine (B41283) Linker and Amine Functionality in Biological Recognition

The propargylamine moiety (-CH2-C≡CH-NH2) is a well-established pharmacophore responsible for the irreversible inhibition of MAO enzymes.

Amine Functionality: The primary amine is crucial for initial recognition and binding within the MAO active site. It mimics the structure of endogenous monoamine substrates like dopamine (B1211576) and serotonin, allowing it to be positioned correctly for the enzymatic reaction to begin.

Propargyl Group: The terminal alkyne is the "warhead" of the inhibitor. Following the initial enzymatic oxidation of the amine, this group becomes activated and forms a highly reactive species (an allene (B1206475) or related intermediate) that covalently binds to the FAD cofactor, permanently inactivating the enzyme. This mechanism-based inactivation is characteristic of many potent MAO inhibitors.

Systematic Modifications of the Quinoline Core for Modulating Activity

Systematic modifications of the quinoline core are a cornerstone of SAR studies for this class of compounds. While no such studies exist for this compound, a hypothetical research program would likely investigate the following:

Position of the Propargylamine Linker: Moving the linker from the 3-position to other positions on the quinoline ring would drastically alter the molecule's geometry and its fit within the enzyme's active site, likely impacting potency and selectivity.

Substitution on the Quinoline Ring: Introducing other substituents (e.g., methyl, methoxy, chloro) at various positions would be used to probe the steric and electronic requirements of the binding pocket. For example, bulky groups might be used to enhance selectivity for MAO-B, which has a larger active site cavity than MAO-A.

Modifications to the Amine: Converting the primary amine to a secondary (e.g., N-methyl) or tertiary amine can influence potency, selectivity, and metabolic stability.

A representative SAR table for a hypothetical series of analogs is shown below to illustrate the concept. Note: This data is illustrative and not based on experimental results for the specified compound.

| Compound | R1 (Position 8) | R2 (Amine) | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|---|

| Analog 1 | H | -NH₂ | 150 | 2500 | 16.7 |

| Parent | F | -NH₂ | Data N/A | Data N/A | Data N/A |

| Analog 2 | Cl | -NH₂ | Data N/A | Data N/A | Data N/A |

| Analog 3 | F | -NHCH₃ | Data N/A | Data N/A | Data N/A |

Modulation of Key Biological Pathways at the Molecular Level

As a putative MAO inhibitor, this compound would modulate biological pathways related to monoamine neurotransmitter metabolism.

Mechanism: By inhibiting MAO-A and/or MAO-B, the compound would prevent the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine (B1679862) in presynaptic neurons and glial cells.

Molecular-Level Effect: This inhibition would lead to an increase in the cytosolic concentrations of these monoamines. Consequently, more neurotransmitters would be available for packaging into synaptic vesicles and subsequent release into the synaptic cleft. The net effect is an enhancement of monoaminergic neurotransmission. This modulation of a key enzymatic pathway is the basis for the therapeutic use of MAO inhibitors in neurodegenerative and psychiatric disorders.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of molecules. researchgate.net For quinoline (B57606) derivatives, DFT methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties. ijpras.comnih.gov

The electronic structure of a molecule is pivotal in determining its chemical reactivity and stability. Key parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. scirp.org For quinoline itself, DFT calculations have placed this gap at approximately 4.83 eV. scirp.org The introduction of substituents on the quinoline ring, such as the fluoro and propargylamine (B41283) groups in "3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine," is expected to modulate this value.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: arabjchem.org

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons. irjweb.com

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

While specific DFT calculations for "this compound" are not publicly available, the following table presents hypothetical yet representative values based on studies of similar quinoline derivatives. ijpras.comscirp.org

| Descriptor | Formula | Hypothetical Value (eV) |

| EHOMO | - | -6.50 |

| ELUMO | - | -1.80 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.70 |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Global Softness (S) | 1 / η | 0.426 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

These values are illustrative and based on typical DFT calculation results for substituted quinolines.

To understand the local reactivity and identify specific atomic sites prone to attack, more detailed descriptors are used.

Fukui Functions (f(r)) are employed to determine the most reactive sites within a molecule for nucleophilic and electrophilic attacks. These functions describe the change in electron density at a specific point when the total number of electrons in the molecule changes. The condensed Fukui functions can pinpoint which atoms are most likely to donate or accept electrons.

Molecular Electrostatic Potential (MEP) Surfaces provide a visual representation of the charge distribution around a molecule. nih.gov The MEP map uses a color scale to indicate regions of varying electrostatic potential. Red areas, indicating negative potential, are rich in electrons and are susceptible to electrophilic attack. Conversely, blue areas, representing positive potential, are electron-deficient and are targets for nucleophilic attack. For "this compound," the nitrogen atom of the quinoline ring and the amino group would be expected to be regions of negative potential, while the hydrogen atoms of the amine group would exhibit positive potential.

The quinoline scaffold consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The aromaticity of these rings is crucial for the molecule's stability and its interaction with biological targets, such as through π-π stacking. mdpi.com Aromaticity can be quantified using several computational indices. mdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic one. mdpi.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values (e.g., around -10 ppm) are indicative of high aromaticity. mdpi.com

Other Indices: The Para-Delocalization Index (PDI) and the FLU index are electronic indices that also provide measures of electron delocalization and aromaticity. mdpi.com

Studies on substituted quinolines show that the benzene ring generally exhibits a higher degree of aromaticity than the pyridine ring. mdpi.com The presence of substituents can further modulate the electron delocalization and thus the aromaticity of each ring. For "this compound," the electron-withdrawing fluorine atom at the 8-position and the propargylamine group at the 3-position would influence the electronic distribution and aromatic character of both the benzene and pyridine moieties.

| Aromaticity Index | Benzene Ring (Typical Value) | Pyridine Ring (Typical Value) |

| HOMA | ~0.95 | ~0.85 |

| NICS(1) (ppm) | ~ -10.0 | ~ -8.5 |

These values are representative for substituted quinolines and serve as an illustration. mdpi.com

Ligand-Based Computational Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed to infer properties of the receptor's binding site and to design new, potent molecules.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. frontiersin.org Pharmacophore models are developed from a set of known active compounds and typically include features like hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net

For a compound like "this compound," a pharmacophore model could be generated based on its structural features and those of other known inhibitors of a target of interest. This model would highlight the importance of the quinoline ring's aromatic system, the hydrogen-bonding capacity of the amine group, and the spatial arrangement of the fluoro-substituent. Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds with different chemical scaffolds but the same essential features, thus accelerating the discovery of new potential drug candidates. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted. mdpi.com

The process involves calculating a variety of molecular descriptors (e.g., physicochemical, electronic, topological) for a set of molecules with known activities. Statistical methods are then used to build a model that relates these descriptors to the observed activity. For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as anticancer and antimalarial effects. mdpi.com A QSAR model for compounds related to "this compound" could help in predicting its potency and guiding the synthesis of more active analogues by identifying which structural features are most influential for its biological effect.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Spatial Requirements

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used to establish a correlation between the biological activity of a series of compounds and their three-dimensional properties. nih.gov These methods are instrumental in understanding the spatial requirements for a ligand to bind effectively to its target. Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For a series of analogues of this compound, a 3D-QSAR study would typically involve the following steps:

Selection of a training set of molecules: A group of structurally similar compounds with a known range of biological activities is chosen.

Molecular modeling and alignment: The 3D structures of the molecules in the training set are generated and aligned based on a common scaffold, in this case, the quinoline core.

Calculation of molecular fields: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Generation of a QSAR model: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical model that correlates the variations in the molecular fields with the differences in biological activity.

Model validation: The predictive power of the generated model is assessed using a test set of molecules that were not used in the model's creation. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in space where modifications to the molecule are likely to increase or decrease its biological activity. For instance, a CoMFA steric contour map might show a green region near a particular substituent, indicating that bulkier groups in that position are favored for higher activity, while a yellow region would suggest that smaller groups are preferred.

Table 1: Hypothetical 3D-QSAR Data for this compound Analogues

| Compound | Actual Activity (IC50, nM) | Predicted Activity (IC50, nM) | Residual |

| This compound | 15.2 | 14.8 | 0.4 |

| Analogue 1 (8-Chloro) | 25.6 | 24.9 | 0.7 |

| Analogue 2 (7-Methoxy) | 8.9 | 9.5 | -0.6 |

| Analogue 3 (N-methyl) | 12.1 | 11.7 | 0.4 |

| Analogue 4 (N,N-dimethyl) | 20.5 | 21.3 | -0.8 |

Structure-Based Computational Approaches

Structure-based computational approaches rely on the three-dimensional structure of the biological target, typically a protein, to understand and predict the interactions with a ligand.

Molecular Docking for Prediction of Compound-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of its target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity.

A typical molecular docking workflow includes:

Preparation of the protein structure: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Preparation of the ligand structure: The 3D structure of the ligand is generated and optimized.

Docking simulation: A docking algorithm is used to place the ligand into the binding site in various poses.

Scoring and analysis: The different poses are scored, and the top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase A | -9.8 | Asp145, Lys72, Leu123 | Hydrogen bond, Pi-cation, Hydrophobic |

| Kinase B | -8.5 | Glu98, Phe167, Val54 | Hydrogen bond, Pi-pi stacking, Hydrophobic |

| Kinase C | -7.2 | Thr201, Met144, Ala70 | Hydrogen bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions of Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to assess the stability of the binding pose predicted by molecular docking and to investigate the dynamic interactions that are not captured by static models.

An MD simulation of the this compound-target complex would involve:

System setup: The docked complex is placed in a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Simulation run: The system is allowed to evolve over time, with the forces between atoms calculated at each time step to determine their new positions and velocities.

Trajectory analysis: The resulting trajectory is analyzed to study various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability, and the hydrogen bond network to understand the dynamic nature of the interactions.

Free Energy Perturbation (FEP) and Alchemical Calculations for Relative Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common protein target. FEP and other alchemical calculations involve a hypothetical "transformation" of one molecule into another through a series of non-physical intermediate states. By calculating the free energy change for this transformation in both the bound and unbound states, the relative binding affinity can be determined with high accuracy. These methods are computationally intensive but can provide valuable insights for lead optimization by predicting the impact of small chemical modifications on binding potency.

In Silico Prediction of Off-Target Interactions and Selectivity Profile (mechanistic focus)

In silico methods can be employed to predict potential off-target interactions of a compound, which is crucial for assessing its selectivity and potential for adverse effects. nih.gov This can be achieved through various approaches, including:

Target fishing: Using the structure of this compound as a query to search against a database of known protein binding sites to identify potential off-targets.

Pharmacophore-based screening: Developing a pharmacophore model based on the compound's key features and using it to screen against a database of off-targets.

Machine learning models: Utilizing models trained on large datasets of compound-protein interactions to predict the probability of a compound interacting with a panel of off-targets. nih.gov

These predictions can help in understanding the mechanistic basis of a compound's selectivity and in prioritizing compounds with a more favorable safety profile for further development.

De Novo Design and Scaffold Hopping Based on the Compound's Structural Features

De novo design and scaffold hopping are computational strategies used to generate novel molecular structures with desired properties. nih.govfrontiersin.org

De novo design: This involves building new molecules from scratch, often by assembling molecular fragments within the binding site of a target protein. researchgate.net Based on the structural features of this compound, a de novo design algorithm could suggest novel compounds with different core structures but similar predicted binding modes and activities.

Scaffold hopping: This technique aims to identify new molecular scaffolds that can mimic the key interactions of a known active compound. nih.gov Starting with the 8-fluoroquinoline (B1294397) scaffold, scaffold hopping algorithms could propose alternative heterocyclic systems that maintain the essential pharmacophoric features required for biological activity, potentially leading to compounds with improved properties such as better ADME profiles or novel intellectual property. researchgate.net

Applications and Strategic Development in Chemical Biology Research

Development as a Chemical Probe for Biological Research

A chemical probe is a small molecule designed to selectively interact with a protein or other biomolecule, allowing for the study of its function in a biological system. mdpi.com The structure of 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine is well-suited for development into such a probe. The fluoroquinoline portion can serve as the binding element, providing affinity and selectivity for a target protein, while the terminal propargylamine (B41283) group functions as a reactive handle or "warhead." nih.govwikipedia.org This reactive moiety can form a stable, covalent bond with a nucleophilic residue within the active or binding site of a target enzyme, effectively "tagging" it for further analysis. nih.gov

Application in Target Identification and Validation

A primary challenge in drug discovery is the identification and validation of the specific protein targets through which a bioactive small molecule exerts its effects. Affinity-based pull-down is a common method for target identification. nih.gov A probe derived from this compound can be instrumental in this process. By covalently binding to its protein target, the probe creates a stable complex that can be isolated from complex biological mixtures like cell lysates. mdpi.com

The general workflow for this application involves incubating the probe with the biological sample, allowing it to bind to its target(s). Following this, the cell lysate is subjected to a process, often involving "click chemistry" on the probe's alkyne, to attach an affinity tag like biotin (B1667282). The tagged protein-probe complexes can then be captured using streptavidin-coated beads, separating them from the rest of the proteome. nih.gov The isolated proteins are subsequently identified using mass spectrometry, revealing the direct molecular targets of the original quinoline (B57606) scaffold. This unambiguous identification is a critical step in validating a target and understanding a compound's mechanism of action.

Use in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov ABPP probes are designed to label the active form of enzymes, providing a snapshot of enzymatic activity rather than just protein abundance. berkeley.edu

The this compound scaffold is a candidate for the development of activity-based probes (ABPs). The propargylamine moiety can act as an electrophilic warhead that covalently modifies a nucleophilic residue in an enzyme's active site. nih.govwikipedia.org This reaction is dependent on the enzyme being in a catalytically competent state, making the labeling activity-dependent. Such a probe could be used in two main ABPP applications:

Comparative ABPP: To identify changes in enzyme activity across different biological states (e.g., diseased vs. healthy cells). The proteomes are treated with the probe, and differences in the labeling of specific proteins can highlight enzymes whose activities are dysregulated in disease. nih.gov

Competitive ABPP: To determine the potency and selectivity of potential drug candidates. In this format, a biological sample is pre-incubated with an unlabeled inhibitor, which competes with the ABP for binding to the target enzyme. A reduction in probe labeling indicates successful target engagement by the inhibitor, a method that can be used to screen compound libraries and assess off-target effects across the proteome. berkeley.edunih.gov

Design of Fluorescent or Biotinylated Probes for Imaging and Enrichment

To enable visualization and enrichment, the core structure of this compound can be modified by attaching a reporter tag. The terminal alkyne of the propargylamine group is an ideal attachment point for such tags via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a highly efficient and bioorthogonal reaction. nih.gov

Fluorescent Probes: Attaching a fluorophore (e.g., a rhodamine or BODIPY dye) to the alkyne would generate a fluorescent probe. Quinoline scaffolds themselves can possess intrinsic fluorescent properties that can be tuned and utilized for imaging. nih.govresearchgate.netresearching.cn Such probes allow for the direct visualization of target engagement and localization within cells using fluorescence microscopy. This can provide valuable information about where the target protein is active and how its localization may change in response to stimuli or disease. nih.gov

Biotinylated Probes: Attaching a biotin tag creates a probe for affinity enrichment. nih.gov Biotin has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, which can be immobilized on a solid support (e.g., agarose (B213101) beads). google.com After labeling protein targets in a cell lysate, the biotinylated probe-protein complexes can be selectively captured and purified from the thousands of other proteins present. researchgate.net This enrichment is crucial for subsequent identification by mass spectrometry, especially for low-abundance targets. nih.gov

| Probe Type | Reporter Tag | Primary Application | Enabling Technique |

| Fluorescent Probe | Fluorophore (e.g., BODIPY, Rhodamine) | Cellular Imaging & Target Localization | Fluorescence Microscopy |

| Enrichment Probe | Biotin | Target Identification & Pull-Down | Affinity Chromatography / Mass Spectrometry |

Strategies for Lead Compound Optimization in Drug Discovery Initiatives (conceptual, not specific candidates)

A "lead compound" is a chemical starting point in the drug discovery process that shows promising activity toward a biological target but requires modification to improve its properties (e.g., potency, selectivity, pharmacokinetics). The this compound structure can be viewed as a conceptual lead for optimization.

Scaffold Modification for Enhanced Target Affinity and Selectivity

The quinoline ring is a versatile and highly "druggable" scaffold that allows for systematic structural modifications to improve its interaction with a target protein. tandfonline.comnih.gov Structure-activity relationship (SAR) studies, where derivatives are synthesized and tested to see how changes affect biological activity, are central to this process. benthamdirect.com For the this compound scaffold, several positions are amenable to modification:

Substitution on the Quinoline Ring: The unoccupied positions on the benzene (B151609) and pyridine (B92270) portions of the quinoline core can be substituted with various chemical groups (e.g., methyl, methoxy, chloro groups). These modifications can alter the electronic properties and shape of the molecule, potentially forming new, favorable interactions with the target protein, such as hydrogen bonds or van der Waals contacts, thereby increasing binding affinity. oup.com

Modification of the 8-Fluoro Group: The fluorine atom at position 8 significantly influences the electronic properties of the quinoline ring. nih.gov Replacing it with other halogens (Cl, Br) or with hydrogen-bond-donating or -accepting groups could fine-tune target binding or improve selectivity against closely related proteins. nih.gov

Altering the Linker: The propargylamine linker provides a rigid connection between the quinoline scaffold and its binding partner. The length and flexibility of this linker could be modified (e.g., by adding methylene (B1212753) groups or replacing the alkyne) to optimize the orientation of the quinoline ring within the protein's binding pocket.

| Modification Site | Example Modification | Potential Impact |

| Quinoline Positions 2, 4, 5, 6, 7 | Addition of -CH₃, -OCH₃, -Cl | Enhance hydrophobic or polar interactions; improve binding affinity. |

| Position 8 | Replacement of -F with -Cl, -OH | Modulate electronic properties; alter target selectivity. |

| Propargylamine Linker | Extension with -(CH₂)n- | Optimize positioning and orientation in the binding site. |

Introduction of Bioisosteric Replacements

Bioisosterism is a strategy in medicinal chemistry used to optimize molecular properties by replacing one atom or functional group with another that has similar physical or chemical characteristics. drughunter.comnih.gov This can improve a compound's metabolic stability, membrane permeability, or target affinity while retaining the desired biological activity. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements could be conceptually explored:

Fluorine Bioisosteres: The fluorine atom could be replaced with a hydroxyl (-OH) or amino (-NH₂) group to introduce hydrogen bonding capabilities, or with a cyano (-CN) group, which is a known bioisostere for halogens in certain contexts. nih.gov

Alkyne Bioisosteres: The internal alkyne (triple bond) is a rigid, linear linker. It can sometimes be replaced by other groups that maintain a similar geometry, such as a 1,4-disubstituted benzene ring or certain five-membered heterocycles (e.g., furan, thiophene). taylorfrancis.comresearchgate.net These changes can alter solubility and metabolic stability.

Amine Bioisosteres: The primary amine (-NH₂) is a key functional group that is often protonated at physiological pH. It can be replaced with other groups to modulate basicity and pharmacokinetic properties. For example, an oxetane (B1205548) ring can lower the basicity of an adjacent amine, while a trifluoroethylamine group can mimic hydrogen bonding properties with reduced basicity. drughunter.com

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Fluoro (-F) | Hydroxyl (-OH), Cyano (-CN) | Modulate electronics, introduce hydrogen bonding. nih.gov |

| Alkyne (-C≡C-) | 1,4-phenylene, 1,3,4-oxadiazole | Improve metabolic stability, alter solubility. taylorfrancis.comresearchgate.net |

| Primary Amine (-NH₂) | Hydroxyl (-OH), Small heterocycles | Reduce basicity, improve cell permeability, alter PK profile. drughunter.com |

Utility in Bioconjugation and Click Chemistry Methodologies

The chemical architecture of this compound positions it as a valuable reagent in the fields of bioconjugation and click chemistry. This utility is primarily derived from the presence of a terminal alkyne group in the form of a propargylamine moiety. Terminal alkynes are critical functional groups for one of the most prominent click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govwikipedia.org This reaction facilitates the covalent ligation of two molecular entities, one bearing an alkyne and the other an azide (B81097), to form a stable 1,2,3-triazole ring. nih.govwikipedia.org

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, making it an ideal tool for bioconjugation. researchgate.net In this context, this compound can be envisioned as a molecular building block that introduces a fluoroquinoline tag onto biomolecules such as proteins, nucleic acids, or lipids that have been functionalized with an azide group. The propargylamine group provides the reactive handle for this conjugation. Propargyl compounds, in general, are noted for their excellent combination of reactivity with azides, ease of installation, and cost-effectiveness. nih.gov

The resulting triazole linkage is not merely a passive connector; it is a stable, aromatic moiety that can influence the properties of the resulting bioconjugate. researchgate.net The incorporation of the 8-fluoroquinoline (B1294397) scaffold via this methodology could imbue the target biomolecule with new functionalities, such as fluorescence for imaging applications or potential therapeutic properties. crimsonpublishers.com

Below is a table summarizing the key reactive components of this compound and their roles in click chemistry.

| Reactive Moiety | Functional Group | Role in Click Chemistry | Potential Applications in Bioconjugation |

| Propargylamine | Terminal Alkyne | Reacts with azides via CuAAC to form a stable triazole linkage. nih.govnih.gov | Covalent labeling of azide-modified biomolecules; Synthesis of complex bioconjugates. |

| 8-Fluoroquinoline | Aromatic Heterocycle | Reporter group or potential bioactive component. crimsonpublishers.com | Introduction of a fluorescent tag for bioimaging; Creation of targeted drug conjugates. |

| Primary Amine | Nucleophilic Center | Can be used for further functionalization or conjugation. | Attachment of other molecules of interest; Modification of solubility or pharmacokinetic properties. |

Conceptual Framework for Developing Targeted Therapeutics and Molecular Tools

The unique combination of a fluoroquinoline core and a reactive propargylamine tail in this compound provides a robust conceptual framework for the rational design of novel targeted therapeutics and sophisticated molecular tools. nih.govresearchgate.net

Targeted Therapeutics:

The development of targeted therapeutics often involves a modular design, where a cytotoxic or bioactive payload is linked to a targeting moiety that directs the molecule to specific cells or tissues. The propargylamine group in this compound can serve as a versatile linker in such designs. nih.govmedchemexpress.com For instance, through click chemistry, the terminal alkyne can be conjugated to an azide-functionalized targeting ligand, such as a peptide, antibody fragment, or small molecule that recognizes a specific receptor on cancer cells.

Fluoroquinolones themselves are a class of antibiotics, and there is ongoing research into their targeted delivery to enhance efficacy and reduce side effects. nih.govbenthamdirect.comresearchgate.net While the primary application of this compound might not be as an antibiotic, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities. nih.gov By attaching it to a targeting group, its potential therapeutic effects could be localized to the desired site of action.

Molecular Tools: